[1-(5-Bromopyrimidin-2-yl)ethyl](methyl)amine hydrochloride [1-(5-Bromopyrimidin-2-yl)ethyl](methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20442707
InChI: InChI=1S/C7H10BrN3.ClH/c1-5(9-2)7-10-3-6(8)4-11-7;/h3-5,9H,1-2H3;1H
SMILES:
Molecular Formula: C7H11BrClN3
Molecular Weight: 252.54 g/mol

[1-(5-Bromopyrimidin-2-yl)ethyl](methyl)amine hydrochloride

CAS No.:

Cat. No.: VC20442707

Molecular Formula: C7H11BrClN3

Molecular Weight: 252.54 g/mol

* For research use only. Not for human or veterinary use.

[1-(5-Bromopyrimidin-2-yl)ethyl](methyl)amine hydrochloride -

Specification

Molecular Formula C7H11BrClN3
Molecular Weight 252.54 g/mol
IUPAC Name 1-(5-bromopyrimidin-2-yl)-N-methylethanamine;hydrochloride
Standard InChI InChI=1S/C7H10BrN3.ClH/c1-5(9-2)7-10-3-6(8)4-11-7;/h3-5,9H,1-2H3;1H
Standard InChI Key FUTUBFUGMCVTCG-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC=C(C=N1)Br)NC.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s molecular formula is C₇H₁₁BrClN₃, with a molecular weight of 252.54 g/mol. Its IUPAC name, 1-(5-bromopyrimidin-2-yl)-N-methylethanamine hydrochloride, reflects the substitution pattern: a pyrimidine ring brominated at the 5-position, an ethyl group at the 2-position bearing a methylamine substituent, and a hydrochloride counterion. The Canonical SMILES string (CC(C1=NC=C(C=N1)Br)NC.Cl) and InChIKey (FUTUBFUGMCVTCG-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₇H₁₁BrClN₃
Molecular Weight252.54 g/mol
IUPAC Name1-(5-bromopyrimidin-2-yl)-N-methylethanamine hydrochloride
CAS NumberNot publicly disclosed
SMILESCC(C1=NC=C(C=N1)Br)NC.Cl
InChIKeyFUTUBFUGMCVTCG-UHFFFAOYSA-N

Synthesis and Manufacturing

Purification and Quality Control

Purification typically involves recrystallization from polar solvents like ethanol or acetone. Analytical techniques such as HPLC, mass spectrometry, and elemental analysis ensure compliance with pharmaceutical-grade standards.

Physicochemical Properties

Physical State and Solubility

The compound is likely a white to off-white crystalline solid based on analogous hydrochloride salts. It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water or nonpolar solvents.

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without melting, consistent with ionic salts.

  • Light Sensitivity: The bromine atom may render the compound photosensitive, necessitating storage in amber glass.

  • Reactivity: The bromopyrimidine core participates in cross-coupling reactions (e.g., Suzuki-Miyaura), while the amine group undergoes acylation or alkylation .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a building block for kinase inhibitors and antiviral agents. For example, its bromopyrimidine moiety mimics ATP-binding sites in kinases, enabling the design of competitive inhibitors. Recent studies explore its incorporation into prodrugs targeting viral polymerases .

Materials Science

In coordination chemistry, the amine group binds metal ions (e.g., Cu²⁺, Zn²⁺) to form metal-organic frameworks (MOFs) with applications in catalysis and gas storage.

Table 2: Industrial and Research Applications

ApplicationRole of CompoundExample Use Case
Drug DiscoveryKinase inhibitor intermediateSynthesis of EGFR inhibitors
Polymer ChemistryMonomer for functional polymersConducting polymer synthesis
CatalysisLigand in metal complexesPalladium-catalyzed couplings

Related Compounds and Derivatives

Structural Analogues

  • 2-(5-Bromopyrimidin-2-yl)ethylamine (CID 63321525): Differs in the position of the methyl group on the ethylamine chain .

  • 1-(5-Bromopyrimidin-2-yl)ethanamine hydrochloride (CID 137965954): Lacks the methyl substitution on the amine .

Functional Derivatives

  • Acetylated Derivatives: Improved lipophilicity for blood-brain barrier penetration.

  • Palladium Complexes: Used in catalytic cycles for C-C bond formation .

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